1,3-Dibromo-5-fluorobenzene

Coordination Chemistry Ligand Synthesis Cross-Coupling

1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) is a mixed halogenated aromatic compound featuring a meta-substituted benzene ring with two bromine atoms and one fluorine atom. This specific substitution pattern creates a unique electronic environment that governs its reactivity in transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C6H3Br2F
Molecular Weight 253.89 g/mol
CAS No. 1435-51-4
Cat. No. B075295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-fluorobenzene
CAS1435-51-4
Molecular FormulaC6H3Br2F
Molecular Weight253.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)F
InChIInChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyASWYHZXKFSLNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4): Procurement-Ready Halogenated Aromatic Building Block


1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) is a mixed halogenated aromatic compound featuring a meta-substituted benzene ring with two bromine atoms and one fluorine atom. This specific substitution pattern creates a unique electronic environment that governs its reactivity in transition-metal-catalyzed cross-coupling reactions [1]. The compound is a liquid at ambient temperature with a boiling point of 204–206 °C (at 768 mmHg) and a density of approximately 2.018 g/mL at 25 °C [2]. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and advanced materials, due to the orthogonal reactivity of its C–Br and C–F bonds [1].

Mixed-halogenated aromatic building block for transition-metal-catalyzed cross-coupling
Orthogonal reactivity of C–Br and C–F bonds supports sequential functionalization
Liquid reagent suitable for palladium-mediated synthesis workflows

Why Substituting 1,3-Dibromo-5-fluorobenzene with a Generic Dihaloarene Compromises Synthetic Outcomes


In-class compounds cannot be simply interchanged because both the identity of the halogen (Br vs. Cl vs. I) and the substitution pattern (meta vs. ortho vs. para) profoundly affect reactivity and selectivity. For example, the iodo analog (3,5-diiodofluorobenzene) exhibits dramatically higher reactivity in radiochemical cyanation, affording yields >98% compared to only 20–52% for the bromo compound [1]. Conversely, the dichloro analog (1,3-dichloro-5-fluorobenzene) is significantly less reactive in cross-coupling due to the lower electrophilicity of the C–Cl bond, often requiring harsher conditions or specialized catalysts [2]. Furthermore, altering the substitution pattern changes the regioselectivity of sequential functionalizations, as the electron-withdrawing fluorine atom directs nucleophilic attack to specific positions. These quantifiable differences in reactivity and selectivity directly impact synthetic efficiency, yield, and the feasibility of multi-step sequences, making the choice of 1,3-dibromo-5-fluorobenzene a critical decision point in process development.

Halogen identity alters reactivity
Iodo analog yields >98% in cyanation vs 20–52% for bromo; chloro analog requires harsher conditions. Reactivity order I>Br≫Cl may shift synthetic outcomes.
Substitution pattern affects regioselectivity
Meta substitution (1,3-) directs sequential functionalizations differently from ortho or para isomers, altering product distribution in multi-step routes.
Fluorine electronic influence is specific
The electron-withdrawing fluorine atom governs nucleophilic attack orientation; generic dihaloarenes without fluorine may not replicate regiochemical control.

Quantitative Differentiation of 1,3-Dibromo-5-fluorobenzene: A Procurement-Focused Evidence Review


Stille Coupling to Prepare 5-Fluoro-1,3-di(2-pyridyl)benzene Ligand

1,3-Dibromo-5-fluorobenzene is specifically documented to undergo Stille coupling with 2-(tri-n-butylstannyl)pyridine to yield the bidentate ligand 5-fluoro-1,3-di(2-pyridyl)benzene [1]. This reaction leverages the reactivity of both bromine atoms in a single step, providing a direct route to a ligand framework that is challenging to access with other substitution patterns. While no direct comparator is provided in the datasheet, the successful use of both bromine sites highlights the compound's utility in constructing symmetrical, nitrogen-containing ligands.

Stille ligand synthesis
Reported
Stille coupling with 2-pyridylstannane forms 5-fluoro-1,3-di(2-pyridyl)benzene
Supports bidentate ligand assembly in one step
Yield data not disclosed
Coordination Chemistry Ligand Synthesis Cross-Coupling

Aromatic Nucleophilic Substitution (SNAr) with Allyl Alcohol

1,3-Dibromo-5-fluorobenzene undergoes an SNAr reaction with allyl alcohol in the presence of potassium tert-butoxide in DMSO to yield an allyloxy-substituted product [1]. The reaction is performed on a 350 mmol scale, demonstrating scalability. While the exact yield is not specified, the procedure describes purification by column chromatography, indicating the reaction proceeds with acceptable efficiency. This reaction showcases the ability to replace a bromine atom with an oxygen nucleophile, expanding the compound's utility in synthesizing ether-linked fluorinated arenes.

Allyloxy SNAr
Data to verify
350 mmol scale with KOtBu/DMSO, allyl alcohol
Supports ether-linked arene functionalization
Source review required; yield not reported
Nucleophilic Substitution Fluorinated Building Blocks SNAr

Controlled Reactivity in Radiochemical Cyanation: Advantage Over Iodo Analog

In the synthesis of the PET radioligand [11C]SP203, the bromo precursor 3,5-dibromofluorobenzene (1,3-dibromo-5-fluorobenzene) exhibited a radiochemical yield of 20–52% upon treatment with [11C]cyanide ion, whereas the corresponding iodo precursor 3,5-diiodofluorobenzene gave a yield of >98% under identical conditions [1]. The significantly lower yield with the bromo compound is attributed to its reduced electrophilicity compared to the iodo analog. While a higher yield is often desirable, this data precisely quantifies the moderate reactivity of the bromo compound. In multi-step syntheses requiring sequential functionalization, this controlled reactivity is advantageous: it allows for selective mono-substitution or for preserving one halogen for a later step, whereas the highly reactive iodo compound may lead to over-functionalization or unwanted side reactions.

[11C]Cyanation yield
Head-to-head
Br: 20–52% vs I: >98% yield
Controlled reactivity for sequential steps
[11C]cyanide, HPLC; 46–78 pp difference
Radiochemistry PET Imaging Sequential Functionalization

Superior Cross-Coupling Reactivity Relative to Dichloro Analog

The C–Br bonds in 1,3-dibromo-5-fluorobenzene are inherently more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bonds in its dichloro analog, 1,3-dichloro-5-fluorobenzene. This is a well-established principle in organometallic chemistry: for aryl halides in Suzuki-Miyaura couplings, the reactivity order is I > Br ≫ Cl [1]. While a direct, quantitative comparison between the specific dibromo and dichloro compounds is not available in a single study, the class-level reactivity trend is robust. For instance, in supercritical CO2, bromoarenes undergo Suzuki-Miyaura coupling more readily than chloroarenes, often requiring milder conditions and providing higher yields [2]. Therefore, 1,3-dibromo-5-fluorobenzene is expected to participate in cross-coupling reactions under milder conditions and with greater efficiency than its dichloro counterpart, potentially reducing catalyst loading, shortening reaction times, and improving overall yield.

Suzuki coupling reactivity
Class-level
Br > Cl (reactivity order I>Br≫Cl)
Milder conditions expected vs chloro analog
Direct compound comparison not available
Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

Pharmaceutical Relevance: Intermediate in Progesterone Receptor Antagonist Synthesis

1,3-Dibromo-5-fluorobenzene is a key intermediate in the synthesis of a nonsteroidal progesterone receptor antagonist pharmacophore [1]. In this synthetic route, the compound is converted to a nitrile derivative (VI) via treatment with cuprous cyanide in DMF, which then undergoes Suzuki coupling with a boronic acid to yield a 6-arylquinoline core structure. While the yield for this specific transformation is not reported, the inclusion of this compound in a medicinal chemistry campaign targeting steroid receptors underscores its utility in constructing biologically active molecules. The presence of the fluorine atom is particularly valuable in medicinal chemistry, as it can enhance metabolic stability and modulate lipophilicity [2].

Med chem intermediate
Reported
CuCN/DMF then Suzuki coupling to progesterone receptor antagonist core
Validated in drug discovery campaign
Yield and exact conditions not disclosed
Pharmaceutical Intermediate Drug Discovery Steroid Receptor Modulator

Optimal Application Scenarios for 1,3-Dibromo-5-fluorobenzene Based on Quantified Evidence


Synthesis of Symmetrical Pyridyl-Based Ligands via Stille Coupling

Researchers aiming to prepare symmetrical, nitrogen-containing bidentate ligands, such as 5-fluoro-1,3-di(2-pyridyl)benzene, should prioritize 1,3-dibromo-5-fluorobenzene. Its two bromine atoms enable a one-step, double Stille coupling with 2-(tri-n-butylstannyl)pyridine, providing direct access to this ligand framework [1]. The resulting ligand is useful in coordination chemistry and catalysis. This scenario leverages the compound's specific substitution pattern for efficient ligand construction.

Construction of Allyloxy-Functionalized Arenes via SNAr for Further Elaboration

When a synthetic route requires the introduction of an allyl ether moiety onto a fluorinated aromatic core, 1,3-dibromo-5-fluorobenzene is an appropriate substrate. It undergoes nucleophilic aromatic substitution with allyl alcohol under basic conditions (KOtBu, DMSO) to yield an allyloxy derivative [2]. This transformation, demonstrated on a 350 mmol scale, provides a functional handle for subsequent reactions such as cross-metathesis or epoxidation. The procedure validates the compound's compatibility with strong bases and polar aprotic solvents, making it a reliable choice for this type of functionalization.

Sequential Functionalization in Multi-Step Pharmaceutical Syntheses Requiring Controlled Reactivity

For multi-step synthetic sequences where precise control over the order of functionalization is critical, 1,3-dibromo-5-fluorobenzene offers a strategic advantage over its iodo analog. The quantitative data from radiochemical cyanation shows that the bromo compound exhibits significantly lower reactivity (20–52% yield) compared to the iodo compound (>98% yield) [3]. This moderate reactivity allows chemists to selectively functionalize one halogen while preserving the other for a subsequent step, minimizing the risk of over-reaction or unwanted side products. This property is particularly valuable in the synthesis of complex pharmaceutical intermediates, as exemplified by its use in constructing a progesterone receptor antagonist [4].

Preferred Substrate for Palladium-Catalyzed Cross-Couplings Over Chloro Analogs

In any palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Heck), 1,3-dibromo-5-fluorobenzene is expected to outperform its dichloro counterpart, 1,3-dichloro-5-fluorobenzene, due to the inherent higher reactivity of C–Br bonds compared to C–Cl bonds [5]. This class-level difference translates to practical benefits: lower catalyst loadings, shorter reaction times, and potentially higher yields. Consequently, for process chemists aiming to maximize efficiency and minimize cost in large-scale cross-coupling reactions, the dibromo compound is the preferred choice when both halogen types are considered.

Application
Selection Property
Validation Focus
Symmetrical pyridyl ligand synthesis
Double Stille coupling capability
Ligand purity and coordination behavior
Allyloxy-functionalized arene construction
SNAr with oxygen nucleophiles
Scalability and ether handle stability
Sequential multi-step functionalization
Controlled C–Br reactivity
Stepwise substitution sequence fidelity
Palladium-catalyzed cross-couplings
C–Br bond electrophilicity
Cross-coupling efficiency and conditions

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